molecular formula C16H13Cl2N5O2 B3712871 N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B3712871
M. Wt: 378.2 g/mol
InChI Key: QBHNNTZPBSMQMW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a catalyst to form the tetrazole ring. This intermediate is then reacted with 3-chloro-4-methoxyaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets. The tetrazole ring is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl N-(3-chloro-4-methylphenyl)carbamate: Similar in structure but with different functional groups.

    2-chlorobenzonitrile derivatives: Share the tetrazole ring but differ in other substituents.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide is unique due to its specific combination of functional groups and the presence of the tetrazole ring, which imparts stability and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2/c1-25-14-7-6-10(8-13(14)18)19-15(24)9-23-21-16(20-22-23)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHNNTZPBSMQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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